molecular formula C25H26N4O4 B2637897 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539841-36-6

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

货号: B2637897
CAS 编号: 539841-36-6
分子量: 446.507
InChI 键: ZYOQTQKSTDREAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound with a focus on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C23H27N5O4
  • Molecular Weight : 425.49 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)OC)C(=O)N=NC@HC(C(C)=O)(C)C

Biological Activity Overview

Research indicates that compounds within the triazoloquinazolinone class exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under review has been shown to possess several biological activities:

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The reported IC50 values range from 30 to 60 nM depending on the cell line tested .
  • Mechanism of Action :
    • The primary mechanism through which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis :
    • The compound has been found to activate caspase pathways (specifically caspase-9), which are critical for the apoptotic process. Studies indicate a decrease in Bcl-2 expression following treatment, further confirming its role in promoting apoptosis .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Antiproliferative Activities Against Various Cancer Cell Lines

Cell LineIC50 (nM)Mechanism of Action
HeLa30Tubulin inhibition
A54943Apoptosis induction
HT-2960Cell cycle arrest

Case Study Analysis

A notable study published in MDPI highlighted the comparison of this compound with other known anticancer agents like Combretastatin A-4 (CA-4). The findings indicated that while CA-4 exhibited stronger antiproliferative activity against certain cell lines, the triazoloquinazolinone derivative displayed a unique profile with significant potency against resistant cancer types .

科学研究应用

Anticancer Activity

Research indicates that derivatives of triazoloquinazolinones exhibit promising anticancer properties. For instance, studies have shown that modifications to the phenyl rings can enhance binding affinity to specific protein targets involved in cancer progression. The structure-activity relationship (SAR) of these compounds has been extensively investigated to optimize their efficacy against various cancer cell lines .

Inhibition of Protein Kinases

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been explored for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division. Compounds in this class have shown IC50 values indicative of potent inhibitory activity against Plk1 . This inhibition can disrupt cancer cell proliferation and is a significant area of research for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that certain derivatives possess activity against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Synthetic Utility

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Condensation Reactions : The initial step typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives.
  • Cyclization : Following condensation, cyclization occurs under controlled conditions to form the triazoloquinazolinone core.
  • Final Modifications : Further functionalization can be performed to enhance biological activity or modify physical properties.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study 1 : A derivative was synthesized and tested for anticancer activity against breast cancer cell lines. Results showed significant inhibition of cell growth compared to control groups.
  • Case Study 2 : Another study focused on the compound's role as a Plk1 inhibitor in non-small cell lung cancer models. The results indicated that the compound effectively reduced tumor growth in vivo.

属性

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-33-20-13-10-16(14-21(20)32-3)23-22-18(6-5-7-19(22)30)26-25-27-24(28-29(23)25)15-8-11-17(31-2)12-9-15/h8-14,23H,4-7H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQTQKSTDREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。